3-(Iodomethyl)-3-methyloxetane

Description

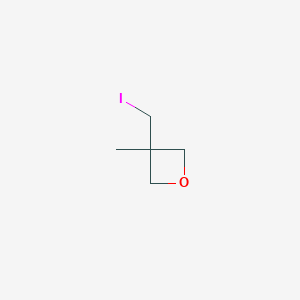

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(iodomethyl)-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYNHSVKPDQASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549155 | |

| Record name | 3-(Iodomethyl)-3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112823-30-0 | |

| Record name | 3-(Iodomethyl)-3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(iodomethyl)-3-methyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for 3 Iodomethyl 3 Methyloxetane

Strategies for Oxetane (B1205548) Ring Construction

The formation of the strained four-membered oxetane ring is a critical step in the synthesis of 3-(iodomethyl)-3-methyloxetane. Key strategies include intramolecular cyclization, photochemical cycloaddition, and stereoselective approaches.

Intramolecular cyclization is a common and effective method for constructing the oxetane ring. This approach typically involves the formation of a carbon-oxygen (C-O) bond to close the ring. A prevalent strategy is the Williamson etherification, where a suitably functionalized 1,3-diol derivative undergoes cyclization. For instance, a diol can be converted to a halo-alcohol or a sulfonate ester, which then cyclizes in the presence of a base. acs.orgthieme-connect.de

One-pot procedures starting from diols have been developed. For example, treatment of a 1,3-diol with triphenylphosphine (B44618) and iodine generates an iodo-alcohol intermediate in situ, which then cyclizes upon addition of a base like sodium hydride to yield the oxetane. acs.orgthieme-connect.de Another approach involves the intramolecular opening of a 3-membered ring, such as an epoxide, which possesses sufficient thermodynamic driving force due to the smaller ring strain of the resulting four-membered oxetane ring. beilstein-journals.org

Intramolecular C-C bond forming Michael additions have also been employed for the stereoselective synthesis of highly substituted oxetanes. thieme-connect.comsemanticscholar.org Additionally, nitroketene aminals with a tethered phenyl group can undergo intramolecular cyclization in the presence of a strong acid like trifluoromethanesulfonic acid. ias.ac.in

Photochemical [2+2] cycloaddition, specifically the Paternò-Büchi reaction, is a powerful and atom-economical method for synthesizing oxetanes. beilstein-journals.orgnih.govresearchgate.net This reaction involves the photochemical excitation of a carbonyl compound, which then reacts with an alkene in its ground state to form the oxetane ring. nih.govresearchgate.net The reaction can proceed through either a singlet or triplet excited state of the carbonyl compound and may involve an exciplex or a biradical intermediate. researchgate.net

The versatility of the Paternò-Büchi reaction allows for the use of various alkenes, including electron-rich ones like enol ethers and silyl (B83357) enol ethers, to produce substituted oxetanes with good regio- and diastereoselectivity. nih.govresearchgate.net Recent advancements have led to visible-light-mediated Paternò-Büchi reactions, further enhancing the applicability of this method. beilstein-journals.org

Achieving stereocontrol in the synthesis of substituted oxetanes is crucial for their application in medicinal chemistry and as chiral building blocks. Several stereoselective methods have been developed. For instance, the enantioselective reduction of β-halo ketones followed by a Williamson ether cyclization can produce enantioenriched 2-aryl-substituted oxetanes. acs.org

Stereocontrolled synthesis of 2,4-substituted oxetanes has been achieved from 1,3-diols, where the stereochemistry of the diol dictates the final stereochemistry of the oxetane. acs.org Furthermore, stereoselective synthesis of 2,3,4-highly substituted oxetanes can be accomplished through intramolecular C-C bond forming Michael additions. thieme-connect.comsemanticscholar.org The use of chiral auxiliaries, such as sugars, has also been demonstrated to diastereoselectively form oxetanes. illinois.edu

Functional Group Interconversion Pathways to this compound

Once the 3-methyl-3-(hydroxymethyl)oxetane precursor is synthesized, the next step is the conversion of the hydroxyl group to an iodomethyl group. This is typically achieved through halogen exchange or direct iodination reactions.

A common and efficient route to this compound is through the Finkelstein reaction, which involves the conversion of an alkyl halide to another. iitk.ac.inwikipedia.org In this case, 3-(bromomethyl)-3-methyloxetane (B152769) serves as a key intermediate. chemicalbook.comchemimpex.comnih.gov This bromo derivative can be synthesized from 3-methyl-3-(hydroxymethyl)oxetane by treating it with carbon tetrabromide and triphenylphosphine. chemicalbook.com

The subsequent conversion to the iodo derivative is achieved by treating 3-(bromomethyl)-3-methyloxetane with an iodide salt, typically sodium iodide, in a suitable solvent like acetone. wikipedia.orgorganic-chemistry.org The reaction proceeds via an SN2 mechanism, where the iodide ion displaces the bromide ion. The success of the Finkelstein reaction is often driven by the precipitation of the less soluble sodium bromide in acetone, which shifts the equilibrium towards the desired product. wikipedia.org

Table 1: Finkelstein Reaction for the Synthesis of this compound

| Starting Material | Reagent | Solvent | Product | Reaction Type |

|---|---|---|---|---|

| 3-(Bromomethyl)-3-methyloxetane | Sodium Iodide (NaI) | Acetone | This compound | Halogen Exchange (SN2) |

Direct iodination of the precursor alcohol, 3-methyl-3-(hydroxymethyl)oxetane, can also be employed to form this compound. The Appel reaction is a well-established method for converting alcohols to alkyl iodides. This reaction involves treating the alcohol with triphenylphosphine and iodine. This method can be integrated into a one-pot synthesis of oxetanes from 1,3-diols, where the primary alcohol is first converted to the iodide, followed by base-mediated cyclization. acs.org

Table 2: Direct Iodination of 3-Methyl-3-(hydroxymethyl)oxetane

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 3-Methyl-3-(hydroxymethyl)oxetane | Triphenylphosphine (PPh3), Iodine (I2) | This compound | Appel Reaction |

Derivatization from Hydroxymethyl Oxetanes

The primary route for the synthesis of this compound involves the direct conversion of its corresponding alcohol precursor, (3-methyloxetan-3-yl)methanol, also known as 3-Hydroxymethyl-3-methyl oxetane (HMMO). This transformation is typically achieved through a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group, which is then displaced by an iodide ion.

A prevalent and effective method for this conversion is the Appel reaction. wikipedia.orgorganic-chemistry.org The Appel reaction provides a mild and efficient means of converting primary and secondary alcohols into their corresponding alkyl halides. organic-chemistry.orgnrochemistry.com In this reaction, the alcohol is treated with a combination of triphenylphosphine (PPh₃) and a halogen source, which for iodination is typically molecular iodine (I₂) or carbon tetraiodide. wikipedia.org

The reaction mechanism begins with the activation of triphenylphosphine by the iodine source. organic-chemistry.orgyoutube.com The alcohol, (3-methyloxetan-3-yl)methanol, then attacks the activated phosphorus species, forming an oxyphosphonium intermediate. This step effectively transforms the hydroxyl group into an excellent leaving group. Subsequently, the iodide ion acts as a nucleophile, attacking the carbon atom adjacent to the oxetane ring in an Sₙ2 displacement. wikipedia.orgorganic-chemistry.org This process results in the formation of the desired product, this compound, and triphenylphosphine oxide as a byproduct. nrochemistry.comyoutube.com The strong phosphorus-oxygen double bond formed in the byproduct provides the thermodynamic driving force for the reaction. youtube.com

Optimized Reaction Conditions and Scalability Considerations in Synthesis

Optimizing the synthesis of this compound from its hydroxymethyl precursor is crucial for achieving high yields, purity, and cost-effectiveness, particularly for large-scale production. Key parameters for optimization include the choice of reagents, solvent, temperature, and purification methods.

The combination of triphenylphosphine and iodine is a standard set of reagents for this transformation. organic-chemistry.org To facilitate the reaction and neutralize the hydrogen iodide formed in situ, a base such as imidazole (B134444) is often added. nrochemistry.comorganic-synthesis.com The use of imidazole can improve reaction rates and yields.

Commonly used solvents for this type of iodination include dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF), as they are relatively inert and effectively dissolve the reactants. organic-synthesis.com The reaction is typically initiated at a reduced temperature, such as 0 °C, during the addition of reagents to control any exothermic processes, and then allowed to warm to room temperature to proceed to completion. nrochemistry.comorganic-synthesis.com

A significant challenge in the scalability of this synthesis is the removal of the triphenylphosphine oxide byproduct. wikipedia.org This byproduct is often difficult to separate from the desired product through standard distillation due to its high boiling point and can necessitate purification by column chromatography, which may not be ideal for large-scale industrial processes. organic-chemistry.orgorganic-synthesis.com

To address this separation issue, several strategies have been developed. One approach involves the use of polymer-supported triphenylphosphine. semanticscholar.orgresearchgate.net By immobilizing the phosphine (B1218219) reagent on a solid support, the resulting phosphine oxide can be easily removed by simple filtration, streamlining the workup process. researchgate.net Another method involves the precipitation of triphenylphosphine oxide from the reaction mixture using additives like zinc chloride, allowing for its removal before final purification. nrochemistry.com These optimized conditions and scalability considerations are critical for the efficient and economical synthesis of this compound.

Interactive Data Table: General Reaction Conditions for Iodination

| Parameter | Condition | Rationale | Citation |

| Precursor | (3-methyloxetan-3-yl)methanol | Primary alcohol for substitution | researchgate.net |

| Reagents | Triphenylphosphine (PPh₃), Iodine (I₂) | Forms the active phosphonium (B103445) iodide | wikipedia.orgorganic-chemistry.org |

| Additive | Imidazole | Acts as a base to neutralize HI | nrochemistry.comorganic-synthesis.com |

| Solvent | Dichloromethane (DCM) or THF | Inert solvent, good solubility | organic-synthesis.com |

| Temperature | 0 °C to Room Temperature | Controlled reaction initiation and progression | nrochemistry.comorganic-synthesis.com |

| Workup | Aqueous sodium thiosulfate (B1220275) quench | Removes excess iodine | nrochemistry.com |

| Purification | Column Chromatography / Filtration | Separates product from triphenylphosphine oxide | organic-synthesis.comresearchgate.net |

Chemical Reactivity and Transformation Pathways of 3 Iodomethyl 3 Methyloxetane

Nucleophilic Substitution Reactions at the Iodomethyl Moiety

The iodomethyl group of 3-(iodomethyl)-3-methyloxetane is an excellent electrophilic site for nucleophilic substitution reactions. The carbon-iodine bond is relatively weak and polarized, and the iodide ion is an exceptional leaving group, making the compound highly reactive towards a wide range of nucleophiles. These reactions typically proceed while leaving the oxetane (B1205548) ring intact, provided that strongly acidic conditions are avoided. digitellinc.comchemrxiv.org

Mechanistic Investigations of SN2 Displacements

Nucleophilic substitution at the primary carbon of the iodomethyl group predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comyoutube.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the direction opposite to the leaving group (iodide). youtube.commasterorganicchemistry.com This "backside attack" leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. masterorganicchemistry.com

The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. youtube.comyoutube.com The reaction rate is significantly influenced by steric hindrance around the reaction center. youtube.com In the case of this compound, the carbon atom undergoing attack is a primary carbon, which is highly favorable for SN2 reactions due to minimal steric hindrance. masterorganicchemistry.com However, the presence of a quaternary carbon at the 3-position of the oxetane ring introduces some steric bulk in the vicinity of the reaction site, which may modulate the reaction kinetics compared to simpler primary alkyl iodides. The reaction results in an inversion of stereochemistry at the carbon center, although this is not applicable to the achiral methylene (B1212753) carbon of the iodomethyl group. masterorganicchemistry.com

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alcohols)

The high reactivity of the primary iodide allows for the efficient introduction of various functional groups onto the oxetane scaffold. A broad spectrum of nucleophiles can be employed to displace the iodide ion, leading to a diverse array of 3,3-disubstituted oxetane derivatives.

Amines : Primary and secondary amines readily react with this compound to form the corresponding secondary and tertiary amines, respectively. These reactions are fundamental for building more complex molecules containing the oxetane motif.

Thiols : Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react rapidly with the iodomethyl group to form thioethers. This reaction provides a straightforward method for introducing sulfur-containing functionalities.

Alcohols : Alcohols and alkoxides can also serve as nucleophiles, leading to the formation of ethers. The Williamson ether synthesis, employing the corresponding alkoxide, is a common method for this transformation. acs.org

The following table summarizes the expected outcomes of these nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 3-(Aminomethyl)-3-methyloxetane |

| Thiol | R-SH (in presence of base) | 3-(Thioether)-3-methyloxetane |

| Alcohol | R-OH (as alkoxide, R-O⁻) | 3-(Alkoxymethyl)-3-methyloxetane |

Oxetane Ring-Opening Reactions

The four-membered oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions under specific conditions. acs.org This reactivity can be harnessed to synthesize a variety of functionalized acyclic compounds, often with high regioselectivity and stereocontrol. For 3,3-disubstituted oxetanes, ring-opening provides access to valuable building blocks. digitellinc.comacs.org

Electrophilically Initiated Ring Opening

The oxetane ring is prone to opening under acidic conditions. digitellinc.comchemrxiv.org The reaction is initiated by the protonation of the oxetane oxygen by a Brønsted acid or coordination to a Lewis acid. This activation makes the ring carbons significantly more electrophilic and susceptible to attack by a nucleophile. chimia.chnih.gov In the absence of a strong external nucleophile, intramolecular cyclization can occur if a suitable internal nucleophile is present. nih.gov For instance, 3,3-disubstituted oxetanes can undergo Brønsted acid-catalyzed ring opening and subsequent intramolecular cyclization to form substituted furans. acs.org The choice of acid is crucial, as excessively strong acids can lead to polymerization or decomposition. chimia.ch

Metal-Catalyzed Ring-Opening Transformations

Various transition metals can catalyze the ring-opening of oxetanes, providing pathways to unique chemical structures. These reactions often proceed under milder conditions than traditional acid catalysis and can offer different selectivity.

Indium(III) triflate (In(OTf)₃) has been shown to be an effective Lewis acid catalyst for the intramolecular ring-opening of 3-amido oxetanes, leading to the formation of 2-oxazolines. nih.gov

Copper(I) catalysts can induce the ring expansion of alkynyloxetanes, transforming the four-membered ring into dihydrofurans or lactones. acs.org

Cobalt catalysts , derived from vitamin B12, have been utilized for the radical ring-opening of oxetanes. This method involves the formation of an alkylated cobalt complex, which then undergoes homolytic cleavage to generate a radical species that can participate in further reactions. researchgate.net

The table below provides examples of metal-catalyzed ring-opening reactions involving oxetane substrates.

| Catalyst System | Oxetane Substrate Type | Product Type |

| In(OTf)₃ | 3-Amido oxetane | 2-Oxazoline |

| Cu(I) / Pyridine N-oxide | Alkynyloxetane | Dihydrofuran or Lactone |

| Vitamin B₁₂ (Cobalt) | General Oxetane | γ-Functionalized Alcohol (via radical intermediate) |

Stereochemical Outcomes in Ring-Opening Processes

Ring-opening reactions of substituted oxetanes can lead to the formation of new stereocenters. The stereochemical outcome of these reactions is highly dependent on the mechanism and the catalysts or reagents employed. Asymmetric ring-opening provides a powerful method for accessing highly functionalized, chiral building blocks from achiral or racemic oxetanes. rsc.org

For example, the catalytic enantioselective ring-opening of 3-substituted oxetanes using chiral phosphoric acids as catalysts has been demonstrated. acs.orgrsc.org In these reactions, the chiral catalyst protonates the oxetane oxygen, creating a chiral environment that directs the subsequent nucleophilic attack to one face of the activated ring, resulting in a product with high enantiomeric excess. acs.org The ability to control the stereochemistry during the ring-opening process is of significant value in the synthesis of complex molecules such as natural products and pharmaceuticals. acs.org

Transformations Involving Both Functional Groups

While many reactions of this compound proceed by targeting either the iodomethyl group via nucleophilic substitution or the oxetane ring via acid-catalyzed ring-opening, its bifunctional nature allows for more complex, albeit less documented, transformations. Plausible pathways can be designed where both groups react in a single, coordinated process or in a sequential one-pot synthesis.

One hypothetical yet mechanistically viable transformation involves an intramolecular rearrangement initiated by a Lewis acid. Activation of the oxetane oxygen by a Lewis acid could facilitate a ring-opening event, generating a carbocation intermediate. A subsequent 1,2-hydride or methyl shift, followed by the intramolecular displacement of the iodide by the newly formed alcohol, could lead to the formation of a substituted tetrahydrofuran (B95107) derivative.

Another potential pathway involves the reaction with a bifunctional nucleophile. For instance, a reagent containing both a soft nucleophile (to displace the iodide) and a hard nucleophile (to open the oxetane ring) could lead to complex heterocyclic structures. The sequence of these events would be highly dependent on the reaction conditions and the nature of the nucleophile.

A summary of potential, though not explicitly documented, transformations is presented below.

| Reaction Type | Proposed Reagent/Condition | Potential Product Class | Plausible Mechanism |

|---|---|---|---|

| Intramolecular Rearrangement | Strong Lewis Acid (e.g., AlCl₃, TiCl₄) | Substituted Tetrahydrofurans | Lewis acid-assisted oxetane ring-opening followed by rearrangement and intramolecular cyclization. |

| Reaction with Bifunctional Nucleophiles | Amino alcohols, Mercaptoalcohols | Substituted Oxazepanes or Thiazepanes | Initial Sₙ2 reaction at the iodomethyl group followed by intramolecular, base-catalyzed ring-opening of the oxetane. |

Stability and Reactivity under Varied Reaction Conditions

The stability of this compound is highly dependent on the chemical environment. The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) and the presence of a primary iodide make the molecule susceptible to degradation or transformation under acidic, basic, and certain catalytic conditions. bldpharm.com

Acidic Conditions: Under both Brønsted and Lewis acidic conditions, the oxetane ring is prone to protonation or coordination, which activates it for nucleophilic attack and ring-opening. researchgate.net This can lead to polymerization or the formation of 1,3-diol derivatives if a nucleophile like water is present. The cationic ring-opening polymerization of structurally similar oxetanes, such as 3-azidomethyl-3-methyloxetane, is well-documented and often initiated by Lewis acids like boron trifluoride etherate (BF₃·Et₂O). bit.edu.cnresearchgate.net This suggests that this compound is generally unstable in acidic media.

Basic Conditions: The primary alkyl iodide is the more reactive site under basic conditions. Strong, non-nucleophilic bases may promote elimination reactions (E2), although this is less common for primary halides lacking significant steric hindrance. More commonly, nucleophilic bases will lead to substitution reactions (Sₙ2) at the iodomethyl carbon. The oxetane ring is generally stable towards many bases, but strong nucleophiles like organolithium reagents or lithium mercaptides can induce ring-opening. researchgate.net

Thermal and Catalytic Conditions: Information regarding the specific thermal stability of this compound is not extensively documented. However, the presence of the C-I bond, which is weaker than C-Br or C-Cl bonds, suggests potential for decomposition at elevated temperatures. Transition metal catalysts, particularly those used in cross-coupling reactions, could potentially react with the alkyl iodide moiety.

The following table summarizes the expected reactivity and stability of the compound under various conditions.

| Condition | Reactive Site | Expected Transformation | Stability Assessment |

|---|---|---|---|

| Strong Lewis Acid (e.g., BF₃·Et₂O) | Oxetane Ring | Ring-opening / Polymerization | Unstable |

| Strong Brønsted Acid (e.g., H₂SO₄) | Oxetane Ring | Ring-opening / Hydration | Unstable |

| Strong Nucleophilic Base (e.g., NaOH, NaCN) | Iodomethyl Group | Sₙ2 Substitution | Moderately Stable (undergoes substitution) |

| Strong, Bulky Base (e.g., KOtBu) | Iodomethyl Group | E2 Elimination (minor pathway) | Moderately Stable (undergoes elimination) |

| Aqueous, Neutral | - | Slow hydrolysis (potential) | Relatively Stable |

Polymerization Science of 3 Iodomethyl 3 Methyloxetane and Its Derivatives

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is the most common and well-studied method for polymerizing oxetane (B1205548) derivatives. The reaction proceeds via an oxonium ion intermediate, which is susceptible to nucleophilic attack by monomer units, leading to chain growth.

Initiation Mechanisms and Catalyst Systems

Initiation can be broadly categorized into several mechanisms:

Protic Acids (Brønsted Acids): Strong acids such as triflic acid (CF₃SO₃H) or hexafluoroantimonic acid (HSbF₆) can directly protonate the oxygen atom of the oxetane ring. This protonation forms a secondary oxonium ion, which is the initial active species for polymerization. The counter-ion derived from the acid must be non-nucleophilic to prevent premature termination of the growing polymer chain.

Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or aluminum trichloride (B1173362) (AlCl₃) are effective initiators, often in the presence of a co-initiator or "promoter" such as water or an alcohol. The Lewis acid coordinates with the oxetane oxygen, weakening the C-O bonds and facilitating ring-opening upon nucleophilic attack by a monomer molecule.

Carbenium Ion Salts: Stable pre-formed carbenium ion salts, such as trityl hexafluoroantimonate (TrSbF₆) or tropylium (B1234903) salts, can initiate polymerization by transferring the carbocation to the oxetane monomer, thus forming the active oxonium ion.

Photoinitiators: For applications requiring spatial and temporal control, such as in coatings and 3D printing, photo-cationic initiators are employed. Onium salts, particularly iodonium (B1229267) and sulfonium (B1226848) salts (e.g., diphenyliodonium (B167342) hexafluorophosphate), are widely used. fujifilm.com Upon UV or, in some cases, visible light irradiation, these salts undergo photolysis to generate a strong Brønsted acid, which then initiates the polymerization. fujifilm.comradtech.org

The choice of catalyst system is critical. For 3-(Iodomethyl)-3-methyloxetane, the initiator must be potent enough to open the strained ring, and the counter-ion must be sufficiently stable and non-nucleophilic to avoid reacting with the growing oxonium ion chain end or the iodomethyl group.

| Initiator Type | Examples | Mechanism of Action |

| Brønsted Acids | CF₃SO₃H, HSbF₆ | Direct protonation of the oxetane oxygen atom. |

| Lewis Acids | BF₃·OEt₂, AlCl₃, SnCl₄ | Coordination to the oxetane oxygen, often requiring a protic co-initiator. |

| Carbenium Ion Salts | TrSbF₆ | Transfer of a stable carbocation to the monomer. |

| Photoinitiators | Iodonium salts, Sulfonium salts | Photolytic generation of a strong acid upon light exposure. fujifilm.com |

Propagation and Chain Transfer Pathways

Once initiated, the polymerization proceeds via propagation, where monomer molecules successively add to the active chain end. For oxetanes, this occurs through a nucleophilic attack of the oxygen atom of an incoming monomer molecule on one of the α-carbon atoms of the cyclic oxonium ion at the growing chain end. This Sₙ2-type reaction results in the opening of the ring and the regeneration of the oxonium ion at the new chain end.

Two primary propagation mechanisms are considered:

Active Chain End (ACE) Mechanism: This is the classical mechanism where the active cationic center is located at the end of the growing polymer chain. Propagation occurs by the addition of a neutral monomer to this active site. radtech.org

Activated Monomer (AM) Mechanism: In the presence of nucleophiles like water or alcohols, an alternative pathway can exist. The proton or cationic initiator activates a monomer molecule, which is then attacked by a nucleophilic end-group (e.g., a hydroxyl group) of a polymer chain. This mechanism is essentially a chain transfer reaction that results in polymer growth. radtech.org

Chain transfer is a significant process in cationic polymerization that can limit the molecular weight of the polymer and introduce branching. wikipedia.org It involves the transfer of the active center from a growing polymer chain to another molecule. wikipedia.org

Chain Transfer to Monomer: The growing chain can transfer a proton to a monomer molecule, terminating the original chain and creating a new unimer active center.

Chain Transfer to Polymer: The active oxonium ion at the end of one chain can be attacked by an oxygen atom from the backbone of another polymer chain (intermolecular) or its own chain (intramolecular). Intermolecular transfer leads to branched structures and a broadening of the molecular weight distribution, while intramolecular transfer can result in the formation of cyclic oligomers. researchgate.netuvebtech.com The ether linkages in the polyether backbone are nucleophilic and can compete with the monomer for reaction with the active center. uvebtech.com

Chain Transfer to Solvent/Impurities: If the polymerization is conducted in a solvent, the active center can be transferred to a solvent molecule. Protic impurities like water are particularly effective chain transfer agents.

For this compound, the presence of the iodine atom could potentially introduce additional side reactions, although the C-I bond is generally less susceptible to electrophilic attack than it is to nucleophilic attack.

Influence of Substituents on Polymerization Kinetics

The substituents on the oxetane ring have a profound impact on polymerization kinetics by influencing both electronic and steric factors.

Electronic Effects: The rate of cationic polymerization is highly dependent on the nucleophilicity (basicity) of the oxygen atom in the monomer. Electron-donating groups increase the electron density on the oxygen, making it more nucleophilic and thus more reactive towards initiation and propagation. Conversely, electron-withdrawing groups decrease the basicity of the oxygen, slowing down the rate of polymerization. In this compound, the methyl group (-CH₃) is weakly electron-donating. The iodomethyl group (-CH₂I) is expected to have an electron-withdrawing inductive effect due to the electronegativity of the iodine atom. This would decrease the basicity of the oxetane oxygen compared to a simple 3,3-dimethyloxetane, likely resulting in a slower polymerization rate.

Steric Effects: The steric hindrance around the oxetane ring can affect the approach of the initiator and the growing polymer chain. The two substituents at the C3 position of this compound create significant steric bulk. While this does not prevent polymerization, it can influence the rate of propagation and may affect the stereochemistry of the resulting polymer.

Stereoregularity in Cationic Oxetane Polymerization

The polymerization of substituted oxetanes can lead to polymers with specific stereochemistry. For this compound, the C3 carbon atom is a prochiral center. Upon ring-opening, this carbon does not become a chiral center in the polymer backbone itself. However, if the monomer were chiral (e.g., 2-methyloxetane), the stereochemistry of the polymerization would be a key consideration.

Nevertheless, studies on the polymerization of analogous monomers like 3-methyloxetane (B1582186) provide insight into the potential microstructures. The polymerization of 3-methyloxetane using a cationic initiator with a stable counterion has been shown to produce a polymer whose microstructure can be analyzed by ¹³C NMR spectroscopy. epa.gov The methine carbon signal in poly(3-methyloxetane) splits into three distinct peaks, which are assigned to isotactic, syndiotactic, and heterotactic triads, indicating a lack of perfect stereocontrol under those specific conditions. epa.gov

| Triad | Description |

| Isotactic | Substituents are all on the same side of the polymer backbone. |

| Syndiotactic | Substituents are on alternating sides of the polymer backbone. |

| Heterotactic | The arrangement of substituents is random. |

The stereochemical outcome of the polymerization is influenced by the catalyst system, the counter-ion, the solvent, and the polymerization temperature. For this compound, the bulky substituents at C3 would likely influence the approach of the incoming monomer to the active center, potentially favoring a particular stereochemical arrangement, although atactic structures are common in cationic polymerizations of this type.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) of oxetanes is less common than CROP. This is because the oxetane ring is less susceptible to nucleophilic attack by an anion compared to the more strained epoxide ring. The reaction requires a strong nucleophilic initiator and typically higher temperatures to proceed at a reasonable rate.

Initiator Systems and Reaction Conditions

For AROP of oxetanes to occur, a potent initiator is required to generate an alkoxide anion that can attack one of the ring carbons.

Initiator Systems: Strong bases are used as initiators. Common systems include alkali metals, organometallic compounds like alkyllithiums, and alkali metal alkoxides or hydroxides. For example, the anionic polymerization of 3-ethyl-3-hydroxymethyloxetane has been achieved using sodium hydride (NaH) in conjunction with a co-initiator like an alcohol. usm.eduresearchgate.net The alcohol is first deprotonated by the strong base to form an alkoxide, which then acts as the true initiating species.

A significant challenge for the anionic polymerization of this compound is the presence of the iodomethyl group. This group is a primary alkyl iodide, which is a good electrophile for Sₙ2 reactions. Anionic initiators (like R⁻Li⁺) and the growing anionic chain end (a polymer alkoxide) are strong nucleophiles. Therefore, a competitive side reaction is expected where the nucleophile attacks the iodomethyl group rather than the oxetane ring, which could inhibit or terminate polymerization. This potential for side reactions makes the successful anionic polymerization of this specific monomer highly challenging and would require carefully controlled reaction conditions, likely at low temperatures, and potentially the use of specialized, sterically hindered initiators to favor ring-opening over substitution.

Copolymerization with Other Cyclic Ethers or Monomers

No specific studies detailing the copolymerization of this compound with other cyclic ethers (e.g., tetrahydrofuran) or vinyl monomers were identified. Research on related energetic oxetane monomers like AMMO and BAMO shows they are often copolymerized to tailor the properties of the resulting energetic polymers, but no corresponding data for the iodomethyl derivative is available.

Photopolymerization Systems4.3.1. Photo-initiated Cationic Polymerization

While photo-initiated cationic polymerization is a common technique for polymerizing oxetanes and other cyclic ethers, no specific research papers or data tables concerning the application of this method to this compound were found. The general mechanism involves the use of photoinitiators, such as onium salts, which generate strong acids upon UV irradiation to initiate ring-opening polymerization, but kinetics, conversion rates, and polymer characteristics for this specific monomer are not documented in the available resources.

Structure-Property Relationships in Poly(this compound) Derived Polymers

Without synthesis and characterization data for the homopolymer or copolymers of this compound, it is not possible to establish any structure-property relationships. Information regarding its mechanical properties, thermal stability, morphology, and the influence of the iodomethyl pendent group on the polymer backbone remains undocumented in the searched scientific literature.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate

As a synthetic intermediate, 3-(Iodomethyl)-3-methyloxetane serves as a foundational building block. Organic building blocks are functionalized molecules that act as the basic components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.comfluorochem.co.uk The reactivity of both the oxetane (B1205548) ring and the iodomethyl group allows for a wide range of chemical transformations.

The oxetane moiety is increasingly recognized as a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties. This compound acts as a key starting material for creating more elaborate heterocyclic systems. The iodomethyl group can be transformed or used as a handle to build additional rings, while the oxetane ring itself can be retained as a core component or opened under specific conditions to yield other functional structures. This dual reactivity allows chemists to design and execute synthetic routes toward novel and complex molecular frameworks that are otherwise difficult to access. rsc.orgacs.org

The primary utility of this compound as a building block lies in the exceptional reactivity of the iodomethyl group. Iodine is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2). This allows for the straightforward introduction of a wide array of functional groups onto the oxetane scaffold. This versatility enables the synthesis of diverse, asymmetrically substituted oxetanes, which are valuable for various applications, including drug discovery and materials science. rsc.orggoogle.com

| Nucleophile | Introduced Functional Group | Resulting Compound Class |

| NaN3 | Azido (B1232118) (-N3) | Azido-oxetane |

| NaNO3 | Nitrato (-ONO2) | Nitrato-oxetane |

| HNF2 | Difluoroamino (-NF2) | Difluoroamino-oxetane |

| R-NH2 | Amino (-NHR) | Amino-oxetane |

| NaNO2 | Nitro (-NO2) | Nitro-oxetane |

This table showcases a selection of transformations possible via nucleophilic substitution on this compound.

Integration into Polymer and Advanced Material Development

The ability of the oxetane ring to undergo ring-opening polymerization makes this compound a critical monomer in materials science. This process, typically initiated by cationic species, allows for the creation of high-molecular-weight polyethers with tailored properties. epa.govnih.gov

This compound can be polymerized via cationic ring-opening polymerization (CROP) to produce poly[this compound]. researchgate.netrsc.org In this mechanism, a cationic initiator attacks the oxygen atom of the oxetane ring, inducing ring strain that leads to ring opening and propagation of the polymer chain. The resulting polymer features a stable polyether backbone with pendant iodomethyl groups along the chain. These pendant groups can be further modified post-polymerization, allowing for the synthesis of functional polymers with precisely controlled structures and properties.

A significant application of this compound is in the field of energetic materials. The pendant iodomethyl groups on the polyether backbone (or on the monomer itself before polymerization) can be converted into energetic functionalities through nucleophilic substitution. google.com

Azido Derivatives: Reaction with sodium azide (B81097) (NaN3) replaces the iodine atom with an azido group (-N3), yielding 3-(azidomethyl)-3-methyloxetane (B1279171) (AMMO). researchgate.net The subsequent polymerization of AMMO produces poly(3-azidomethyl-3-methyloxetane) or PAMMO, an energetic polymer used as a binder in solid propellants and polymer-bonded explosives. researchgate.netgoogle.comnih.gov Copolymers of AMMO with other energetic oxetanes, such as 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), are also synthesized to fine-tune the energetic and mechanical properties. nih.govbit.edu.cn

Nitrato and Difluoroamino Derivatives: Similarly, the iodo group can be displaced to introduce other energy-rich groups like nitrato (-ONO2) and difluoroamino (-NF2). google.com These transformations result in highly energetic monomers that can be polymerized to create advanced binders for high-performance energetic formulations. uni-muenchen.dedtic.mil

| Precursor Monomer | Energetic Functional Group | Resulting Energetic Monomer | Energetic Polymer |

| This compound | Azido (-N3) | 3-(Azidomethyl)-3-methyloxetane (AMMO) | Poly(AMMO) |

| This compound | Nitrato (-ONO2) | 3-(Nitratomethyl)-3-methyloxetane | Poly[3-(nitratomethyl)-3-methyloxetane] |

| This compound | Difluoroamino (-NF2) | 3-(Difluoroaminomethyl)-3-methyloxetane | Poly[3-(difluoroaminomethyl)-3-methyloxetane] |

This table illustrates the pathway from this compound to various energetic polymers.

For many applications, particularly in the synthesis of polyurethanes, it is necessary to produce polymers of a specific, relatively low molecular weight with reactive end groups. This compound and its derivatives can be used to synthesize hydroxyl-terminated prepolymers. This is achieved by using a diol or polyol, such as 1,4-butanediol (B3395766) or trimethylolpropane, as an initiator or co-initiator in the cationic ring-opening polymerization. google.comnih.gov The initiator becomes incorporated into the polymer chain, and the polymerization process results in polymer chains with hydroxyl (-OH) groups at their ends. These hydroxyl-terminated prepolymers are crucial intermediates that can be reacted with polyisocyanates to form cross-linked polyurethane networks, which are used as binders, elastomers, and coatings. google.commagtech.com.cnmdpi.com

Role in Medicinal Chemistry and Drug Discovery (Excluding Dosage)

The oxetane motif, particularly the 3,3-disubstituted ring present in this compound, has become an important tool in modern drug design. nih.govnih.gov Its incorporation is a strategic approach to imbue pharmaceutical candidates with desirable physicochemical and pharmacokinetic properties. pharmablock.comnih.gov

A primary application of the oxetane core is as a bioisostere, a chemical substituent that can replace another group within a bioactive molecule without significantly altering its desired biological activity, while improving its pharmacological profile. kara5.live The 3,3-disubstituted oxetane unit is frequently employed as a replacement for two common functional groups: the gem-dimethyl group and the carbonyl group. acs.orgresearchgate.net

Replacement for gem-Dimethyl Groups: In drug development, gem-dimethyl groups are often used to block sites on a molecule that are susceptible to metabolic degradation. acs.org However, this addition increases the molecule's lipophilicity (fat-solubility), which can negatively impact its solubility and other pharmacokinetic properties. acs.org The oxetane ring offers a solution by providing similar steric bulk to block metabolic pathways, but its inherent polarity prevents the unfavorable increase in lipophilicity. acs.orgenamine.net

Replacement for Carbonyl Groups: The oxetane ring also serves as a metabolically stable substitute for a carbonyl group (ketone). enamine.net It maintains a comparable three-dimensional structure, hydrogen-bonding ability, and dipole moment, which are often crucial for a drug's interaction with its biological target. acs.org Unlike ketones, which can be metabolically labile, the oxetane ring is more robust, leading to improved stability of the drug candidate within the body. enamine.netbeilstein-journals.org

Table 1: Comparison of Oxetane Ring with Common Bioisosteric Groups

| Feature | gem-Dimethyl Group | Carbonyl Group | 3,3-Disubstituted Oxetane |

|---|---|---|---|

| Primary Role | Metabolic shield | H-bond acceptor, polar center | Metabolic shield, polar modifier |

| Effect on Lipophilicity | Increases | Moderate | Neutral or Decreases |

| Metabolic Stability | High | Often Labile | High |

| Polarity | Low | High | High |

| H-Bond Acceptor? | No | Yes | Yes |

The introduction of an oxetane ring, such as that in this compound, can profoundly alter the physicochemical properties of a lead compound, often resolving common issues encountered during drug optimization. nih.govresearchgate.net These modifications can simultaneously improve multiple parameters, including solubility, lipophilicity, and metabolic stability. nih.gov

Key property modulations include:

Increased Aqueous Solubility: The high polarity of the oxetane ring can significantly enhance the water solubility of a drug candidate. researchgate.net This is a critical factor for oral bioavailability and formulation. Depending on the molecular context, the increase in solubility can range from modest to several thousand-fold. researchgate.netscirp.org

Reduced Lipophilicity (LogD): High lipophilicity can lead to poor solubility, rapid metabolic breakdown, and off-target toxicity. Replacing lipophilic groups like a gem-dimethyl moiety with an oxetane can effectively lower the compound's distribution coefficient (LogD), leading to a more favorable pharmacokinetic profile. nih.govnih.gov

Modulation of Basicity (pKa): When placed near a nitrogen atom, the electron-withdrawing nature of the oxetane ring can lower the basicity (pKa) of the amine. pharmablock.com This subtle adjustment can be crucial for optimizing a drug's selectivity, reducing interactions with unintended targets (like the hERG ion channel), and improving its absorption and distribution properties. nih.govacs.org

Table 2: Documented Effects of Oxetane Incorporation on Drug Properties

| Property Modified | General Effect of Oxetane | Rationale | Source |

|---|---|---|---|

| Aqueous Solubility | Increased | Introduction of a polar, H-bond accepting moiety. | researchgate.netscirp.org |

| Lipophilicity (LogD) | Decreased | Replaces non-polar groups with a polar ether. | nih.govnih.gov |

| Metabolic Stability | Increased | Chemically robust ring, blocks labile sites. | enamine.netacs.org |

| Basicity (pKa) of Proximal Amines | Decreased | Inductive electron-withdrawing effect of the ether oxygen. | pharmablock.comacs.org |

Emerging Applications in Conductive Materials and Composites

While well-established in medicinal chemistry, the unique reactivity of the oxetane ring is finding new applications in materials science, particularly in the development of conductive polymers and composites. The high ring strain of the oxetane allows it to undergo cationic ring-opening polymerization (CROP), forming stable polyether chains. researchgate.net This process is the basis for creating novel functional materials.

One promising area is the creation of solid polymer electrolytes (SPEs) . mdpi.commagtech.com.cn Polyethers, such as those derived from the polymerization of oxetane monomers, are effective at dissolving and transporting ions, like lithium (Li⁺). morressier.com This makes them suitable as a flexible, solid-state matrix for batteries, replacing traditional liquid electrolytes to improve safety and stability. mdpi.com

Furthermore, oxetane derivatives are being used to enhance the properties of existing conductive polymers . Research has shown that adding hydroxyl-functionalized oxetanes, structural relatives of this compound, to dispersions of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) can dramatically improve the material's performance. researchgate.net In this application, the acidic nature of the PEDOT:PSS dispersion catalyzes the in-situ polymerization of the oxetane. researchgate.net This forms a cross-linked polyether network within the conductive polymer film, which simultaneously enhances electrical conductivity by over three orders of magnitude and improves water resistance. researchgate.net

In the realm of conductive composites , oxetane-based resins are formulated with conductive fillers for specialized applications. A patented technology describes compositions containing oxetane compounds mixed with fillers such as silver, copper, or carbon black. google.com Upon curing, these formulations create a robust polymer matrix with an embedded conductive network. Such materials are designed for use as high-performance underfill encapsulants in semiconductor packaging, where both structural reinforcement and electrical conductivity are required. google.com

Computational and Theoretical Investigations of Oxetane Systems and Iodomethyl Derivatives

Quantum Chemical Studies of Ring Strain and Electronic Structure

The oxetane (B1205548) ring is characterized by significant ring strain, a consequence of its compressed endocyclic bond angles relative to ideal tetrahedral geometry. This strain is a dominant factor in its chemical reactivity.

Ring Strain: Quantum chemical calculations quantify the ring strain energy of the parent oxetane to be approximately 25.5 kcal/mol (107 kJ/mol). utexas.eduresearchgate.net This value is comparable to that of oxiranes and significantly higher than that of the five-membered tetrahydrofuran (B95107) (THF), explaining the propensity of oxetanes to undergo ring-opening reactions. The strain arises from angle distortion, where the internal angles deviate significantly from the ideal 109.5°.

Electronic Structure and Geometry: The ground-state geometry of oxetane is not perfectly planar. It exhibits a slightly "puckered" or bent conformation (Cₛ symmetry) to alleviate some torsional strain. acs.orgacs.org The planar configuration (C₂ᵥ symmetry) represents a small energy barrier to inversion between two equivalent puckered forms. acs.org For the parent oxetane, this barrier is very low, and even the lowest vibrational level lies above it, making the ring effectively planar in many contexts. acs.org

The introduction of substituents, particularly at the 3-position, can significantly influence the ring's geometry. For a 3,3-disubstituted oxetane like 3-(Iodomethyl)-3-methyloxetane, steric and electronic interactions between the methyl and iodomethyl groups would lead to a more pronounced puckered conformation to minimize unfavorable eclipsing interactions. utexas.eduacs.org The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making oxetane a potent hydrogen-bond acceptor and Lewis base. mdpi.com

Below is a table summarizing the calculated structural parameters for the unsubstituted oxetane ring, which serves as a baseline for understanding substituted systems.

| Parameter | Value | Reference |

|---|---|---|

| Ring Strain Energy | ~25.5 kcal/mol | utexas.eduacs.org |

| Puckering Angle | 8.7° (at 140 K) | mdpi.com |

| C-O Bond Length | 1.46 Å | acs.org |

| C-C Bond Length | 1.53 Å | acs.org |

| C-O-C Bond Angle | 90.2° | acs.org |

| C-C-O Bond Angle | 92.0° | acs.org |

| C-C-C Bond Angle | 84.8° | acs.org |

Density Functional Theory (DFT) and Ab Initio Calculations on Reaction Mechanisms

DFT and ab initio methods are instrumental in elucidating the detailed mechanisms of oxetane reactions, particularly ring-opening processes which are central to their chemistry. nih.govrsc.orgrsc.org These reactions are typically catalyzed by acids, which activate the ring by protonating the oxygen atom.

The generally accepted mechanism involves the formation of a tertiary oxonium ion. Following this activation, the reaction can proceed via pathways with Sₙ1 or Sₙ2 characteristics. Computational studies help to distinguish between these pathways by locating transition states and intermediates on the potential energy surface.

For this compound, a 3,3-disubstituted system, nucleophilic attack at the C2 or C4 positions would be sterically hindered. DFT calculations can predict the regioselectivity of the ring-opening by comparing the activation barriers for attack at either carbon. The mechanism for acid-catalyzed ring-opening is as follows:

Protonation: The ether oxygen is protonated by an acid catalyst, forming an oxonium ion. This step makes the ring highly susceptible to nucleophilic attack.

Nucleophilic Attack: A nucleophile attacks one of the α-carbon atoms (C2 or C4). The transition state for this step can be modeled to determine its nature. For 3,3-disubstituted oxetanes, which are more stable, the reaction may involve a higher degree of carbocationic character at the transition state (Sₙ1-like), leading to a zwitterionic intermediate before the final product is formed. rsc.org

Computational models, such as those using the B3LYP functional, can accurately predict the activation barriers for these ring-opening reactions. nih.gov For instance, the calculated barrier for the non-catalyzed Sₙ2 reaction of a nucleophile with an epoxide (a related strained ether) is around 20-21 kcal/mol, which is significantly reduced to about 10 kcal/mol in the presence of a general-acid catalyst. nih.gov A similar reduction in the activation barrier is expected for oxetanes.

Modeling of Transition States and Energy Profiles in Polymerization

Cationic ring-opening polymerization (CROP) is a primary application of oxetane monomers. Computational modeling provides a microscopic view of the polymerization mechanism, including the structures of transition states and the energy profiles of the reaction pathway. rsc.orgrsc.org

The polymerization of oxetane is typically initiated by an acid, which generates a protonated oxetane. The reaction then proceeds through chain growth (propagation) steps. DFT and ab initio methods, such as B3LYP and MP2, have been used to model the polymerization of the parent oxetane. rsc.orgrsc.org The propagation mechanism involves the nucleophilic attack of the oxygen atom from an incoming monomer molecule on an α-carbon of the terminal protonated oxetane unit of the growing polymer chain. rsc.org

Computational studies have optimized the geometries of the reactants, transition states, and intermediates for each step of the polymerization (dimerization, trimerization, etc.). rsc.orgrsc.org The transition state geometries are found to be close to the reactant complex, and the reaction proceeds via a typical Sₙ2 mechanism. rsc.orgresearchgate.net Analysis of the potential energy surface reveals that the activation energy for the initial polymerization steps is very low, indicating that once initiated, the polymerization proceeds readily. rsc.orgrsc.org

The following table presents data from a DFT study on the CROP of unsubstituted oxetane, showing the calculated activation energies (Eₐ) and reaction heats (ΔH) for successive polymerization steps.

| Polymerization Step | Activation Energy (Eₐ, kJ/mol) | Reaction Heat (ΔH, kJ/mol) | Reference |

|---|---|---|---|

| Dimerization (2-mer) | 15.0 | -125.1 | researchgate.net |

| Trimerization (3-mer) | 41.8 | -126.9 | researchgate.net |

| Tetramerization (4-mer) | 47.4 | -127.4 | researchgate.net |

| Pentamerization (5-mer) | 49.6 | -127.6 | researchgate.net |

| Hexamerization (6-mer) | 50.8 | -127.7 | researchgate.net |

These calculations demonstrate that as the polymer chain grows, the activation energy increases slightly and plateaus, while the reaction remains highly exothermic. researchgate.net

Conformation Analysis of Substituted Oxetanes

The conformation of the oxetane ring is a key determinant of its physical properties and its interactions in biological systems or polymer matrices. As noted, the parent oxetane ring is puckered, existing as two interconverting Cₛ symmetric forms separated by a planar C₂ᵥ transition state. acs.org

For 3-substituted and 3,3-disubstituted oxetanes, the degree of puckering is generally increased to alleviate steric strain between the substituents and the ring hydrogens. utexas.edumdpi.com In the case of this compound, the two bulky groups at the C3 position force the ring into a more defined, puckered conformation.

Computational methods can be used to perform a conformational search to identify the minimum energy structures. This involves calculating the energy as a function of the ring-puckering coordinate. For this compound, key conformational questions that can be addressed computationally include:

The precise puckering angle of the ring.

The rotational preference (rotamer) of the iodomethyl group relative to the methyl group and the ring.

The energy barrier for ring inversion, which would interchange the axial-like and equatorial-like positions of the exocyclic C-C bonds.

This conformational locking effect, where substituents rigidify the ring structure, is a known feature of oxetanes and has been studied computationally in complex molecules like Taxol, where the oxetane ring is believed to act as a conformational lock. acs.org This property is crucial for the design of molecules where a specific three-dimensional structure is required.

Future Directions and Emerging Research Avenues for 3 Iodomethyl 3 Methyloxetane

Development of Novel Stereoselective Synthetic Pathways

The synthesis of oxetane (B1205548) derivatives with high stereocontrol is a burgeoning area of research, driven by the demand for enantiomerically pure building blocks in medicinal chemistry and materials science. For 3-(iodomethyl)-3-methyloxetane, the development of stereoselective synthetic pathways would enable the production of chiral polymers with unique properties, such as the ability to form helical structures or recognize specific enantiomers.

Future research in this area is likely to focus on several key strategies:

Asymmetric Cyclization Reactions: The development of catalytic asymmetric methods for the cyclization of prochiral precursors to form the oxetane ring is a primary goal. This could involve the use of chiral catalysts, such as chiral Lewis acids or organocatalysts, to control the stereochemistry of the ring-closing step.

Enantioselective Desymmetrization: Starting from a symmetrical precursor, the use of chiral reagents or catalysts to selectively functionalize one of two identical groups could provide a route to enantiomerically enriched this compound.

Kinetic Resolution: The separation of a racemic mixture of this compound through enantioselective reactions, where one enantiomer reacts faster than the other, is another potential strategy.

The successful development of these stereoselective pathways will be crucial for unlocking the full potential of this compound in applications where chirality is a key determinant of performance.

Exploration of Green Chemistry Approaches in Synthesis and Polymerization

In line with the growing emphasis on sustainable chemical processes, future research will undoubtedly focus on developing greener synthetic routes to this compound and its subsequent polymerization.

Key areas of exploration in green chemistry include:

Use of Renewable Feedstocks: Investigating the synthesis of the oxetane monomer from bio-based starting materials would significantly reduce its environmental footprint. Researchers are exploring the use of bio-based monomers like adipic acid, itaconic acid, and citric acid to create oxetane-functionalized derivatives for polymerization. polito.it

Organocatalysis: The use of metal-free organocatalysts for the ring-opening polymerization of oxetanes is a promising alternative to traditional metal-based catalysts, which can be toxic and difficult to remove from the final polymer. d-nb.infonih.gov Organocatalysis offers a more sustainable and biocompatible approach to polymer synthesis. d-nb.info

Photoinitiated Polymerization: Cationic photopolymerization, which uses light to initiate the polymerization process, is an energy-efficient and solvent-free method for producing polyoxetanes. radtech.org This technique offers rapid curing at ambient temperatures and is well-suited for applications such as coatings and adhesives. radtech.org The development of bio-sourced photoinitiators further enhances the green credentials of this technology. rsc.org

Copolymerization with CO2: The catalytic coupling of oxetanes with carbon dioxide to produce polycarbonates is a highly attractive green chemistry approach. This process utilizes a greenhouse gas as a comonomer, leading to the formation of biodegradable polymers with a reduced carbon footprint.

The following table summarizes potential green chemistry approaches for the synthesis and polymerization of this compound:

| Green Chemistry Approach | Description | Potential Advantages |

| Renewable Feedstocks | Synthesis from bio-based sources. | Reduced reliance on fossil fuels, lower carbon footprint. |

| Organocatalysis | Use of metal-free catalysts for polymerization. | Lower toxicity, easier catalyst removal, enhanced biocompatibility. d-nb.infonih.gov |

| Photoinitiated Polymerization | Light-induced polymerization. | Energy-efficient, solvent-free, rapid curing. radtech.org |

| Copolymerization with CO2 | Use of carbon dioxide as a comonomer. | Utilization of a greenhouse gas, production of biodegradable polymers. |

Advanced Functionalization Strategies for Specialty Polymers

The presence of the iodomethyl group in poly(this compound) provides a versatile handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This opens up possibilities for creating specialty polymers with tailored properties for specific applications.

A key strategy for the functionalization of this polymer is the conversion of the iodomethyl group to other functionalities. For instance, it can be readily converted to an azidomethyl group, creating poly(3-azidomethyl-3-methyloxetane) (PAMMO). researchgate.net This azide-functionalized polymer can then undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecules. researchgate.netsavvysciencepublisher.com

The following table outlines some potential functionalization pathways for poly(this compound) and the resulting polymer functionalities:

| Reagent/Reaction | Resulting Functional Group | Potential Applications of Functionalized Polymer |

| Sodium Azide (B81097) | Azide (-N3) | "Click" chemistry, bioconjugation, energetic materials. researchgate.net |

| Amines | Secondary/Tertiary Amines | pH-responsive materials, metal chelation, catalysis. |

| Thiols | Thioethers | Adhesives, coatings, high refractive index materials. |

| Carboxylates | Esters | Plasticizers, biodegradable polymers. |

| Phenols | Phenyl Ethers | High-performance polymers, materials with enhanced thermal stability. |

These functionalization strategies will enable the development of a diverse range of specialty polymers from a single monomer, including stimuli-responsive materials that can change their properties in response to environmental triggers such as pH, temperature, or light. nih.govresearchgate.netrsc.org

Interdisciplinary Applications in Nanoscience and Biomedical Engineering

The unique properties of polymers derived from this compound make them highly promising candidates for applications in the interdisciplinary fields of nanoscience and biomedical engineering.

Nanoscience: The ability to precisely control the functionality of poly(this compound) at the molecular level makes it an attractive material for the fabrication of well-defined nanostructures. These could include nanoparticles for targeted drug delivery, functional coatings for nanomaterials, and components of advanced sensors.

Biomedical Engineering: The potential for creating biocompatible and biodegradable polymers from this monomer opens up a wide range of biomedical applications.

Drug Delivery: Functionalized polyoxetanes could be used to create nanoparticles or hydrogels for the controlled release of therapeutic agents. mdpi.com The ability to introduce stimuli-responsive groups would allow for targeted drug delivery to specific sites in the body.

Gene Delivery: Cationic polymers derived from this compound could be designed to form complexes with DNA or RNA, facilitating their delivery into cells for gene therapy applications. nih.govmdpi.com

Tissue Engineering: The versatility of polyoxetane chemistry allows for the creation of scaffolds with tailored mechanical properties and biocompatibility, which are essential for supporting cell growth and tissue regeneration. frontiersin.orgscispace.commdpi.combohrium.comnih.gov These scaffolds could be designed to be biodegradable, gradually breaking down as new tissue is formed. bohrium.com

The continued exploration of these interdisciplinary applications will be a major driving force in the future research and development of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 3-(Iodomethyl)-3-methyloxetane, and what key parameters influence reaction yield?

- Methodological Answer : A viable approach involves nucleophilic substitution of 3-(Chloromethyl)-3-methyloxetane with potassium iodide (KI) in polar aprotic solvents like acetone or DMF. Reaction temperature (50–80°C) and stoichiometric excess of KI (1.5–2.0 equivalents) are critical for maximizing yield . For analogous oxetane derivatives, reactions with dinitrogen pentoxide under controlled stoichiometry (e.g., 2.46 equivalents) have been used to introduce functional groups, suggesting precise reagent ratios are essential .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxetane ring structure and iodomethyl substitution. Gas Chromatography (GC) with purity >96% (as validated for similar chloromethyl derivatives) ensures minimal impurities . High-resolution mass spectrometry (HRMS) or elemental analysis further verifies molecular composition, as demonstrated in triazole-forming reactions with azidomethyl-oxetanes .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : Iodine-containing compounds are prone to light-induced degradation and hydrolysis. Store under inert atmospheres (argon/nitrogen) at –20°C in amber glass vials. Safety protocols from analogous brominated oxetanes recommend using impervious gloves and avoiding exposure to moisture .

Advanced Research Questions

Q. How can reactivity parameters for copolymerization of this compound be determined to design functional polymers?

- Methodological Answer : Conduct copolymerization studies with comonomers (e.g., oxetane or acrylates) using radical or cationic initiators. Reactivity ratios (e.g., r₁, r₂) are derived via the Fineman-Ross method using ¹H NMR to analyze monomer incorporation rates. Microstructure analysis (e.g., dyad sequencing) via ¹³C NMR or MALDI-TOF MS is essential, as applied in 3,3-dimethyloxetane copolymer studies .

Q. What strategies optimize regioselectivity in 1,3-dipolar cycloaddition reactions involving this compound derivatives?

- Methodological Answer : Microwave-assisted reactions (120 W, 55–100°C) enhance regioselectivity and reduce reaction times. For azidomethyl-oxetanes, carbamoylpropiolates yield triazoles as major products (72% yield) under microwave conditions. Solvent choice (e.g., acetone) and electron-withdrawing groups on dipolarophiles further bias regioisomer formation .

Q. How can the energetic potential of this compound derivatives be evaluated for materials science applications?

- Methodological Answer : Analogous nitratomethyl-oxetanes (e.g., NIMMO) are precursors for energetic polymers. Evaluate iodine derivatives via differential scanning calorimetry (DSC) for thermal stability and impact sensitivity testing. Computational modeling (DFT) predicts detonation velocity and pressure, while tensile testing assesses mechanical properties in polymer matrices .

Q. What experimental precautions are critical for handling this compound in air-sensitive derivatization reactions?

- Methodological Answer : Use Schlenk-line techniques under nitrogen/argon for moisture-sensitive steps. Quench excess iodine with sodium thiosulfate post-reaction. Safety protocols from bromooxetane handling recommend fume hoods, respirators, and secondary containment to prevent exposure .

Q. How can this compound be integrated into polyurethane (PU) blends to enhance ionic conductivity?

- Methodological Answer : Synthesize hydroxy-functional precursors by reacting iodomethyl-oxetanes with alkoxy derivatives (e.g., 3-((2-methoxyethoxy)ethoxy)methyl-oxetane). Condense with diisocyanates (e.g., 4,4'-MDI) to form PU. Characterize ionic conductivity via impedance spectroscopy, optimizing oxetane content (10–20 wt%) for electrolyte applications .

Key Research Gaps

- Limited data on toxicological profiles of iodomethyl-oxetanes.

- Mechanistic studies on iodine participation in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Exploration of bioconjugation applications using iodine's radiolabeling potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.